molecular formula C6H9FO2 B1442686 1-(Fluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1553867-84-7

1-(Fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1442686
CAS No.: 1553867-84-7
M. Wt: 132.13 g/mol
InChI Key: AGPYMWSEOIOIPD-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclobutane, where a fluoromethyl group is attached to the cyclobutane ring at the 1-position, and a carboxylic acid group is also attached at the same position

Preparation Methods

The synthesis of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid involves several steps. One common method starts with ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its oxidized product, the corresponding aldehyde. The key steps include:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Fluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(Fluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluoromethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(fluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYMWSEOIOIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553867-84-7
Record name 1-(fluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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